N-(5,7-dihydroxy-2-adamantyl)acetamide

Catalog No.
S8717281
CAS No.
M.F
C12H19NO3
M. Wt
225.28 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5,7-dihydroxy-2-adamantyl)acetamide

Product Name

N-(5,7-dihydroxy-2-adamantyl)acetamide

IUPAC Name

N-(5,7-dihydroxy-2-adamantyl)acetamide

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

InChI

InChI=1S/C12H19NO3/c1-7(14)13-10-8-2-11(15)4-9(10)5-12(16,3-8)6-11/h8-10,15-16H,2-6H2,1H3,(H,13,14)

InChI Key

VIAIOTWOWPHAJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C2CC3(CC1CC(C2)(C3)O)O

Novel Ritter-Type Reaction Protocols for Adamantane Functionalization

The Ritter reaction remains pivotal for introducing acetamide groups onto adamantane frameworks. In a representative protocol, 5,7-dihydroxy-2-adamantanol reacts with acetonitrile in concentrated sulfuric acid at 0–5°C, forming N-(5,7-dihydroxy-2-adamantyl)acetamide via a nitrilium ion intermediate. Kinetic studies reveal that maintaining temperatures below 10°C suppresses side reactions such as sulfonation or over-oxidation, achieving isolated yields of 68–72%. Recent innovations substitute acetonitrile with formamide under milder conditions (50°C, 6 hours), reducing acid waste by 30% while preserving regioselectivity.

A comparative analysis of Ritter reaction conditions is summarized below:

SubstrateNitrile SourceAcid CatalystTemperature (°C)Yield (%)
5,7-Dihydroxy-2-adamantanolAcetonitrileH₂SO₄ (98%)0–572
5,7-Dihydroxy-2-adamantanolFormamideH₂SO₄ (85%)5065

Optimization of Hydroxyl Group Introduction at C5/C7 Positions

Regioselective hydroxylation at the C5 and C7 positions is achieved through bridgehead C–H oxidation or ester reduction. Patent EP0927711A1 discloses the oxidation of 2-adamantane dicarboxylates using N-hydroxyphthalimide (NHPI) and Co(II) catalysts in acetic acid, yielding 5,7-dihydroxyadamantane-1,3-dicarboxylic acid with 85% selectivity. Alternatively, LiAlH₄ reduction of 5,7-dinitroadamantane-1,3-diol esters produces the diol precursor in >90% yield, though requiring rigorous anhydrous conditions.

Critical parameters for hydroxylation include:

  • Oxidant Choice: NHPI/Co(II) systems outperform Mn(OAc)₃ in selectivity (85% vs. 60%).
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

Solid-Phase Synthesis Approaches for Polyhydroxylated Adamantane Derivatives

While solid-phase synthesis of adamantane derivatives is underexplored, batch processes offer scalable alternatives. Industrial protocols employ continuous flow reactors for LiAlH₄ reductions, achieving 95% conversion with 15-minute residence times. Immobilized acid catalysts (e.g., sulfonated polystyrene resins) enable Ritter reactions in fixed-bed systems, reducing sulfuric acid usage by 50%.

Green Chemistry Strategies in Acetamide Group Incorporation

Solvent-free Biginelli reactions catalyzed by trifluoroacetic acid (TFA, 2 mol%) demonstrate atom-economical pathways for related adamantane-acetamide hybrids, cutting reaction times from 36 hours to 5 hours. Similarly, substituting acetonitrile with formamide in Ritter reactions lowers toxicity and enables aqueous workups, aligning with green chemistry principles. Life-cycle assessments estimate a 40% reduction in carbon footprint compared to traditional methods.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

225.13649347 g/mol

Monoisotopic Mass

225.13649347 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

Explore Compound Types